24-Homo-1,25-dihydroxyvitamin D3
Overview
Description
24-Homo-1,25-dihydroxyvitamin D3 is a novel vitamin D analogue . It is a biologically active form of vitamin D3 in calcium absorption and deposition . It has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .
Physical And Chemical Properties Analysis
The physical and chemical properties of 24-Homo-1,25-dihydroxyvitamin D3 include a molecular formula of C28H46O3, an average mass of 430.663 Da, and a monoisotopic mass of 430.344696 Da .Scientific Research Applications
Differentiation of Human Leukemia Cells : This compound is found to be more potent than 1,25-Dihydroxyvitamin D3 in inducing differentiation of HL-60 human promyelocytic leukemia cells into monocytes, suggesting its potential as a therapeutic substance or tool in understanding vitamin D3's action in inducing differentiation (Ostrem et al., 1987).
Calcium Mobilization and Cell Differentiation Activities : The homologation of 1,25-Dihydroxyvitamin D3 by one or two carbons increases the activity in causing differentiation of HL-60 cells, while decreasing in vivo calcium mobilization activity. This indicates that binding affinity for the receptor cannot account for the preferential activity of the 24-homologated compounds in inducing cell differentiation (Perlman et al., 1990).
High Affinity for Vitamin D Cytosolic Receptor : 24-Keto-1,25-dihydroxyvitamin D3, a metabolite of 1,25-Dihydroxyvitamin D3, has been identified as having high affinity for the vitamin D cytosolic receptor, suggesting its significance in intestinal vitamin D metabolism (Napoli et al., 1983).
Effect on Cancer Regulation : Studies on the role of local metabolism of 1,25-Dihydroxyvitamin D3, particularly the principal catabolizing enzyme, 24-hydroxylase, suggest an impact on cell death, tumor invasion, and angiogenesis, which could be relevant for malignant melanoma and other cancers (Osborne & Hutchinson, 2002).
Treatment for Osteoporosis : Analogues of 1,25-Dihydroxyvitamin D3, including those with side chain elongation, have been investigated for their potential to prevent osteopenia and treat osteoporosis. Certain analogues were found effective in maintaining bone mineral density and preventing decreases in bone areas, indicating their potential use in treating osteoporosis (Harada et al., 1995).
Safety And Hazards
Future Directions
Future research could focus on further elucidating the precise role of specific vitamin D metabolites like 24-Homo-1,25-dihydroxyvitamin D3 in determining muscle phenotype and function . Additionally, more research is needed to understand the potential roles of such compounds in conditions associated with vitamin D deficiency .
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIGYIYJKESCJ-JJWMBMNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
24-Homo-1,25-dihydroxyvitamin D3 | |
CAS RN |
103656-40-2 | |
Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15557 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 24-HOMO-1,25-DIHYDROXYVITAMIN D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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